1,1,1,4,4,4-Hexachlorobut-2-ene
Description
Contextualization within Halogenated Hydrocarbon Chemistry
Halogenated hydrocarbons are a broad class of organic compounds in which one or more hydrogen atoms of a hydrocarbon have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). sigmaaldrich.comchemsrc.comlibretexts.orgchemguide.co.uk This substitution significantly alters the compound's properties, including its reactivity, polarity, and boiling point. chemsrc.comlibretexts.org
1,1,1,4,4,4-Hexachlorobut-2-ene is a member of the halogenated hydrocarbon family, specifically a highly chlorinated unsaturated hydrocarbon, also known as a chlorinated olefin. chemsrc.com The presence of six chlorine atoms on a four-carbon backbone makes it a perchlorinated derivative at the terminal carbons, which profoundly influences its electronic and steric characteristics.
Academic Significance of Highly Chlorinated Olefins
Highly chlorinated olefins are of academic interest due to the unique properties conferred by the high degree of chlorination. The presence of numerous chlorine atoms can enhance flame retardancy and chemical resistance. nih.gov Chlorinated paraffins and olefins have been utilized as extreme pressure additives in lubricants and as plasticizers in polymers like PVC. nih.govyoutube.com
The academic significance of compounds like this compound lies in their potential as building blocks in organic synthesis and for investigating reaction mechanisms. The electron-withdrawing nature of the chlorine atoms and the presence of a double bond create a molecule with distinct reactivity, making it a valuable substrate for studying addition and substitution reactions under various conditions.
Structure
3D Structure
Properties
CAS No. |
62897-29-4 |
|---|---|
Molecular Formula |
C4H2Cl6 |
Molecular Weight |
262.8 g/mol |
IUPAC Name |
1,1,1,4,4,4-hexachlorobut-2-ene |
InChI |
InChI=1S/C4H2Cl6/c5-3(6,7)1-2-4(8,9)10/h1-2H |
InChI Key |
HTXRDUJXLGXURM-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1,1,1,4,4,4 Hexachlorobut 2 Ene and Structural Analogs
Halogenation Pathways for Unsaturated Precursors
The construction of the hexachlorobutene backbone frequently begins with less chlorinated, unsaturated C4 molecules, such as butadiene. Halogenation, specifically chlorination, of these precursors is a foundational step, adding chlorine atoms across the double bonds to build up the required degree of chlorination.
Direct Chlorination Strategies
Direct chlorination involves the reaction of an unsaturated hydrocarbon with chlorine gas. A key industrial example that provides insight into the synthesis of chlorinated butenes is the production of chloroprene, which begins with the chlorination of butadiene. globallcadataaccess.org In this process, butadiene is chlorinated in the vapor phase at elevated temperatures (e.g., 330°C) to yield a mixture of dichlorobutene (B78561) isomers, primarily 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene. globallcadataaccess.orgguidechem.com
This initial chlorination step is typically a free-radical process, especially at high temperatures. Further chlorination of these dichlorobutene intermediates would be required to achieve the hexachloro- substitution level. The reaction proceeds via the addition of chlorine atoms across the remaining double bond and substitution of hydrogen atoms. The distribution of products is highly dependent on reaction conditions such as temperature, pressure, and the molar ratio of chlorine to hydrocarbon. For instance, in related chlorinolysis processes, lower temperatures and pressures tend to favor the formation of chlorinated C4 products, while higher energy conditions can lead to the cleavage of the carbon skeleton. google.com
Free-radical chlorination of partially chlorinated alkanes, which can be derived from these butene precursors, often leads to a mixture of products. The substitution of hydrogen atoms with chlorine proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. For example, the chlorination of 1-chlorobutane (B31608) yields a mixture of all possible dichlorobutane isomers, with the product distribution influenced by both statistical factors (the number of available hydrogens at each carbon) and the relative stability of the radical intermediate formed at each position.
Catalytic Approaches in Halogenation Reactions
Catalysts are often employed to enhance the rate and selectivity of chlorination reactions. Lewis acids are common catalysts for these transformations. Iron(III) chloride (FeCl₃) is a well-known and effective catalyst for various chlorination and related reactions, such as the alkenylation of arenes with alkynes, where it activates the alkyne for electrophilic attack. organic-chemistry.org
In the context of producing highly chlorinated compounds, catalysts can facilitate addition and substitution reactions under milder conditions than high-temperature free-radical processes. For instance, visible light-induced, FeCl₃-catalyzed chlorination of C(sp³)–H bonds using sources like MgCl₂ has been demonstrated as a green and highly selective method. rsc.orgscilit.com This approach often involves the generation of a chlorine radical via a photoinduced ligand-to-metal charge transfer (LMCT), which then initiates the chlorination cascade. rsc.org Such catalytic systems can offer improved control over the reaction, potentially leading to higher yields of the desired chlorinated olefin and minimizing the formation of unwanted byproducts.
The table below summarizes representative catalytic systems used in chlorination and related functionalization of hydrocarbons, illustrating the types of catalysts and conditions that can be applied.
| Reaction Type | Catalyst System | Substrate Example | Key Features | Reference |
|---|---|---|---|---|
| Dichlorobutene Isomerization | FeCl₃, SnCl₂, ZnCl₂ | 3,4-dichlorobutene-1 | Isomerization to 1,4-dichlorobutene-2. | google.com |
| Arene Alkenylation | FeCl₃ | Electron-rich arenes + aryl-alkynes | Mild, economical alternative to precious metal catalysts for C-C bond formation. | organic-chemistry.org |
| C(sp³)–H Chlorination | Visible light / FeCl₃ / MgCl₂ | Toluene, cyclic hydrocarbons | Green method, high selectivity, operates under ambient conditions. | rsc.org |
| Benzyl (B1604629) C-H Chlorination | Light / FeCl₃ / TfCl | Alkylbenzenes | High regioselectivity for benzyl chlorides. | researchgate.net |
Dehydrohalogenation Reactions from Saturated Chlorinated Butanes
The synthesis of an alkene from a saturated precursor is commonly achieved through a dehydrohalogenation reaction, which involves the elimination of a hydrogen atom and a halogen atom from adjacent carbons. To synthesize 1,1,1,4,4,4-hexachlorobut-2-ene, a plausible precursor would be a saturated polychlorobutane, such as octachlorobutane.
The dehydrohalogenation is typically promoted by a base. A common laboratory and industrial method involves treating the chlorinated alkane with an alcoholic solution of a strong base, such as potassium hydroxide (B78521) (KOH). The alkoxide ion (RO⁻) present in the alcoholic solution acts as a strong base, abstracting a proton from a carbon atom adjacent to one bearing a chlorine atom, leading to the formation of a double bond and the expulsion of a chloride ion.
The regioselectivity of the elimination (i.e., which of the possible alkene isomers is formed) is often governed by Saytzeff's rule, which predicts that the more substituted (more stable) alkene will be the major product. In the case of highly chlorinated substrates, the electronic effects of the numerous chlorine atoms can significantly influence the acidity of the available protons and the stability of the resulting alkene, affecting the outcome of the reaction.
A structurally analogous reaction is the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. Treatment of this compound with alcoholic potassium hydroxide results in the formation of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers, demonstrating the viability of this pathway for halogenated butanes.
Isomerization Dynamics in Hexachlorobutene Synthesis
Control over both positional (location of the double bond) and geometric (E/Z or cis/trans) isomerism is a critical aspect of synthesizing a specific olefin like this compound.
Positional Isomer Control: The synthesis of chlorinated butenes often yields a mixture of positional isomers. A prime example is the chlorination of butadiene, which produces both 1,4-dichloro-2-butene and 3,4-dichloro-1-butene. globallcadataaccess.orgguidechem.com Since only one of these isomers may be desired for a subsequent reaction step, processes have been developed to interconvert them. This allylic rearrangement can be achieved by heating, but the reaction is often slow and can lead to byproducts. google.com Catalysts are used to facilitate the isomerization at lower temperatures and with higher selectivity. Various catalysts have been shown to be effective, including:
Zirconium fluoride (B91410) catalysts google.com
Metal chlorides such as iron chloride, tin chloride, and zinc chloride google.comsci.am
Complexed metal catalysts , such as palladium chloride-benzonitrile or cuprous chloride-nitrile complexes google.com
These catalysts allow for the efficient conversion of one isomer to another, enabling the enrichment of the desired precursor. For example, 1,4-dichloro-2-butene can be isomerized to 3,4-dichloro-1-butene, which is a key precursor for chloroprene. globallcadataaccess.org
Geometric Isomer Control: The double bond in this compound can exist in either the Z (cis) or E (trans) configuration. Often, synthetic methods produce a mixture of these geometric isomers. Separating these isomers can be challenging, so methods to selectively produce one or to isomerize an unwanted isomer into the desired one are valuable.
Research on the structurally analogous 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169) (HFO-1336mzz) provides significant insight. Industrial processes often produce a mixture of Z- and E-HFO-1336mzz. Since the physical properties of the isomers differ, one may be preferred for a specific application. Consequently, catalytic processes have been developed to isomerize the Z-isomer to the desired E-isomer, using catalysts such as activated alumina. epo.org Electrochemical methods have also been shown to catalytically enhance the Z → E isomerization rate for other classes of molecules like azobenzenes, a principle that could potentially be applied to chlorinated olefins. nih.gov
The table below details catalysts used for the isomerization of dichlorobutene positional isomers.
| Isomerization Reaction | Catalyst System | Temperature Range | Reference |
|---|---|---|---|
| 1,4-dichlorobutene-2 ⇌ 3,4-dichlorobutene-1 | Zirconium fluoride | Not specified | google.com |
| 3,4-dichlorobutene-1 → 1,4-dichlorobutene-2 | FeCl₃, SnCl₂, ZnCl₂ | 30°C - 150°C | google.com |
| 1,4-dichlorobutene-2 → 3,4-dichlorobutene-1 | Cuprous chloride-nitrile complex | 60°C - 120°C | google.com |
| General dichlorobutene isomerization | Transition and non-transition metals, oxides, and salts | Not specified | sci.am |
Exploration of Novel Reaction Systems for Chlorinated Olefin Construction
Modern organic synthesis seeks more efficient, selective, and environmentally benign methods for constructing complex molecules. The synthesis of chlorinated olefins is benefiting from these advances. Novel reaction systems often employ sophisticated catalysts, alternative energy sources like light, or unique reagents to achieve transformations that are difficult using traditional methods.
One area of innovation is the use of photocatalysis. For example, visible light-induced reactions catalyzed by simple iron salts like FeCl₃ can activate C-H bonds for chlorination under mild, ambient conditions. rsc.orgrsc.org These methods avoid the need for harsh reagents or high temperatures and can provide high selectivity.
Another approach involves the development of new reagent systems. The use of Oxone in conjunction with hydrohalic acids provides an efficient, in-situ generation of the active halogenating species (chlorine or bromine), avoiding the direct handling of toxic halogen gases. This system has been used for the halogenation of α,β-unsaturated carbonyl compounds.
Catalytic isomerization and redistribution reactions over Lewis acids like AlCl₃ also represent a pathway for transforming less valuable chlorinated aromatics into more useful isomers. espublisher.com While applied to aromatic systems, the fundamental principles of using a catalyst to scramble substituents and achieve a thermodynamic equilibrium of isomers are relevant to the synthesis of specifically substituted olefins. These advanced methodologies highlight the ongoing effort to develop more controlled and sustainable routes for the synthesis of functionalized molecules like this compound.
Reactivity Profiles and Mechanistic Investigations of 1,1,1,4,4,4 Hexachlorobut 2 Ene
Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond
Electrophilic addition reactions involve the initial attack of an electrophile on the electron-rich carbon-carbon double bond. lumenlearning.com In alkenes, the π bond breaks to form two new sigma bonds. libretexts.org The mechanism typically proceeds in two steps: the electrophile attacks the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. lumenlearning.comlibretexts.org
Halogenation (e.g., Bromination, Chlorination)
Halogenation of alkenes, such as with bromine (Br₂) or chlorine (Cl₂), results in the formation of vicinal dihalides, where the two halogen atoms add to adjacent carbons of the former double bond. masterorganicchemistry.com This reaction is stereoselective, leading to anti-addition products. masterorganicchemistry.com The mechanism involves the formation of a cyclic halonium ion intermediate. masterorganicchemistry.com The subsequent backside attack by a halide ion on one of the carbons of the cyclic intermediate leads to the observed anti-stereochemistry. masterorganicchemistry.com
In the case of 1,1,1,4,4,4-hexachlorobut-2-ene, the presence of the strongly electron-withdrawing trichloromethyl groups deactivates the double bond towards electrophilic attack. However, under forcing conditions, such as with the use of a Lewis acid catalyst or under UV irradiation, halogenation can occur.
Table 1: Halogenation of this compound
| Halogenating Agent | Product(s) |
| Chlorine (Cl₂) | 1,1,1,2,3,4,4,4-Octachlorobutane |
| Bromine (Br₂) | 2,3-Dibromo-1,1,1,4,4,4-hexachlorobutane |
The reaction with chlorine yields 1,1,1,2,3,4,4,4-octachlorobutane. Similarly, bromination would be expected to produce 2,3-dibromo-1,1,1,4,4,4-hexachlorobutane. The regiochemistry is straightforward as the starting material is symmetrical.
Hydrohalogenation
Hydrohalogenation is the electrophilic addition of hydrogen halides (such as HCl, HBr, or HI) to alkenes, yielding haloalkanes. wikipedia.org The reaction is initiated by the protonation of the alkene by the hydrogen halide, which forms a carbocation and a halide anion. pressbooks.pub This is followed by the nucleophilic attack of the halide ion on the carbocation. pressbooks.pub
For unsymmetrical alkenes, the regioselectivity of the addition typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation. wikipedia.orgmasterorganicchemistry.com
Given the symmetrical nature of this compound, the addition of a hydrogen halide like HCl would lead to a single product, 2,2,2,5,5,5-hexachloro-3-halobutane. The electron-withdrawing nature of the trichloromethyl groups would significantly hinder the formation of a carbocation intermediate, making this reaction challenging under standard conditions.
Table 2: Hydrohalogenation of this compound
| Hydrogen Halide | Product |
| Hydrogen Chloride (HCl) | 1,1,1,2,4,4,4-Heptachlorobutane |
| Hydrogen Bromide (HBr) | 2-Bromo-1,1,1,4,4,4-hexachlorobutane |
Nucleophilic Substitution Processes at Chlorinated Carbon Centers
Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a chlorine atom, by a nucleophile. libretexts.org These reactions can proceed through two primary mechanisms: Sₙ1 and Sₙ2. youtube.com The Sₙ2 mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. libretexts.org This mechanism is favored for primary and less sterically hindered secondary substrates. libretexts.org The Sₙ1 mechanism is a two-step process involving the formation of a carbocation intermediate, followed by nucleophilic attack. youtube.com This pathway is favored for tertiary and some secondary substrates that can form stable carbocations. libretexts.org
In this compound, the chlorine atoms are attached to sp³ hybridized carbons that are part of the trichloromethyl groups. These carbons are sterically hindered, and the formation of a primary carbocation upon departure of a chloride ion is highly unfavorable. Therefore, Sₙ1 reactions are unlikely. Sₙ2 reactions are also significantly hindered due to the steric bulk of the three chlorine atoms on the same carbon. However, under harsh conditions with strong nucleophiles, some substitution might be forced to occur.
Elimination Reactions to Form Higher Unsaturation or Isomers
Elimination reactions result in the removal of two substituents from a molecule, typically leading to the formation of a double or triple bond. wikipedia.org The two main mechanisms are E1 and E2. wikipedia.org The E1 mechanism is a two-step process that proceeds through a carbocation intermediate, similar to the Sₙ1 reaction. saskoer.ca The E2 mechanism is a one-step, concerted process where a base removes a proton, and the leaving group departs simultaneously to form a double bond. youtube.com
Dehydrochlorination of this compound with a strong base could potentially lead to the formation of a hexachlorobutadiene isomer. For an E2 reaction to occur, there must be an anti-periplanar arrangement between the proton to be removed and the leaving group. Given the free rotation around the C-C single bonds, this conformation is accessible. The reaction would likely require a strong, sterically hindered base to favor elimination over substitution.
Table 3: Potential Elimination Products from this compound
| Reagent | Potential Product(s) |
| Strong Base (e.g., t-BuOK) | 1,1,1,4,4,5-Hexachlorobuta-1,3-diene |
Radical Reaction Pathways (e.g., initiation, propagation, termination)
Radical reactions involve species with unpaired electrons. These reactions typically proceed through a chain mechanism consisting of initiation, propagation, and termination steps.
Initiation: The reaction is initiated by the formation of radicals, often through the homolytic cleavage of a weak bond by heat or UV light. For instance, a radical initiator like AIBN or benzoyl peroxide can be used.
Propagation: A radical reacts with a stable molecule to form a new radical and a new molecule. In the context of this compound, a radical could add to the double bond, creating a new carbon-centered radical. This radical could then react with another molecule.
Termination: Two radicals combine to form a stable, non-radical product, thus ending the chain reaction.
Metal-Mediated Transformations and Organometallic Interactions
Metal-mediated reactions can offer alternative pathways for the transformation of highly halogenated compounds. researchgate.net Various transition metals can interact with the carbon-carbon double bond or the carbon-chlorine bonds.
For example, reductive dehalogenation can be achieved using metals like zinc or magnesium. This could lead to the formation of less chlorinated butenes or butadienes. Oxidative addition of a low-valent metal complex to a C-Cl bond could form an organometallic intermediate, which could then undergo further reactions like cross-coupling or insertion reactions. The specific outcome would depend on the metal, its ligands, and the reaction conditions.
Cycloaddition Chemistry and Heterocycle Formation Potential
Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. These reactions are of significant interest in organic synthesis for the construction of cyclic and heterocyclic frameworks. A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). The reactivity in these reactions is often governed by the electronic properties of the reactants. Dienophiles are typically rendered more reactive by the presence of electron-withdrawing groups. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com Halogens are known to act as electron-withdrawing substituents, which can enhance the reactivity of an alkene as a dienophile in a normal-demand Diels-Alder reaction. organic-chemistry.org
Given the structure of this compound, which features two electron-withdrawing trichloromethyl groups flanking a carbon-carbon double bond, it could be postulated that this compound might function as an electron-deficient alkene. In theory, this electronic characteristic would make it a potential candidate for participation as a dienophile in cycloaddition reactions with electron-rich dienes. However, it is crucial to note that this is a theoretical inference based on general principles of organic chemistry.
Despite this theoretical potential, dedicated searches for experimental evidence or computational studies involving this compound in cycloaddition reactions have not provided any specific examples or data. Similarly, there is no available literature detailing the use of this particular compound as a precursor for the synthesis of heterocyclic compounds. Heterocycles are cyclic compounds containing at least two different elements as members of its ring(s), and their synthesis is a cornerstone of medicinal and materials chemistry. While numerous strategies exist for heterocycle synthesis, none have been reported to utilize this compound.
Spectroscopic Characterization and Structural Elucidation of 1,1,1,4,4,4 Hexachlorobut 2 Ene
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of 1,1,1,4,4,4-hexachlorobut-2-ene is expected to be dominated by absorptions corresponding to the vibrations of its C-H, C=C, and C-Cl bonds.
C-H Stretching: The stretching vibration of the C-H bonds on the double bond (=C-H) is expected to appear in the region of 3100-3000 cm⁻¹.
C=C Stretching: The carbon-carbon double bond stretch in alkenes typically gives rise to an absorption in the 1680-1620 cm⁻¹ region. Due to the symmetrical substitution with heavy chlorine atoms, this peak may be weak or absent in the case of the trans (E) isomer due to a lack of a significant change in the dipole moment during the vibration. In the cis (Z) isomer, this peak should be observable.
C-Cl Stretching: The most intense and characteristic absorptions in the spectrum will be due to the C-Cl bond stretching vibrations. These typically occur in the fingerprint region, broadly between 800 and 600 cm⁻¹. The presence of multiple chlorine atoms on single carbons (the -CCl₃ groups) will likely result in strong, complex absorption bands in this region.
=C-H Bending: The out-of-plane bending vibrations of the olefinic C-H bonds are also characteristic. For a trans disubstituted alkene, a strong band is expected around 965 cm⁻¹, while a cis disubstituted alkene shows a band around 685 cm⁻¹. This difference would be a key diagnostic feature for distinguishing between the E and Z isomers.
For comparison, the IR spectrum of a related compound, hexachloro-1,3-butadiene, shows strong absorptions in the C-Cl stretching region. nist.gov
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| =C-H Stretch | 3100 - 3000 | Medium |
| C=C Stretch | 1680 - 1620 | Weak to Medium |
| =C-H Out-of-Plane Bend (trans) | ~965 | Strong |
| =C-H Out-of-Plane Bend (cis) | ~685 | Strong |
| C-Cl Stretch | 800 - 600 | Strong, Complex |
Note: Predicted values are based on standard FT-IR correlation tables and comparison with analogous compounds.
Raman Spectroscopic Characterization
Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source.
A hypothetical Raman spectrum of this compound would be expected to exhibit characteristic vibrational modes. Key peaks would correspond to the stretching and bending of its constituent chemical bonds. For instance, the carbon-carbon double bond (C=C) of the butene backbone would produce a strong and characteristic Raman band, typically in the region of 1600-1680 cm⁻¹. The carbon-chlorine (C-Cl) bonds would also give rise to distinct signals, as would the carbon-carbon single bonds (C-C) and carbon-hydrogen (C-H) bonds.
Hypothetical Raman Data for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C=C Stretch | 1600 - 1680 | Strong |
| C-H Stretch | 2900 - 3100 | Medium |
| C-C Stretch | 800 - 1200 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
| C-H Bend | 1300 - 1500 | Weak |
| C-C-C Bend | 300 - 500 | Weak |
Note: This table is predictive and not based on experimental data.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns.
In a mass spectrometry experiment, this compound would first be ionized to produce a molecular ion ([M]⁺). The mass of this ion would correspond to the molecular weight of the compound. Due to the presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks, with the relative intensities determined by the isotopic abundance.
Following ionization, the molecular ion would likely undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable information about the molecule's structure. For this compound, expected fragmentation pathways could include the loss of chlorine atoms, cleavage of the carbon-carbon bonds, and rearrangements.
Hypothetical Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | m/z (for ³⁵Cl) | Possible Origin |
| [C₄H₂Cl₆]⁺ | 292 | Molecular Ion |
| [C₄H₂Cl₅]⁺ | 257 | Loss of a Cl radical |
| [C₂HCl₃]⁺ | 130 | Cleavage of the C=C bond |
| [CCl₃]⁺ | 117 | Cleavage of a C-C single bond |
Note: This table is predictive and does not account for isotopic distributions. It is not based on experimental data.
X-ray Crystallography of Derivatives or Solid-State Forms (if applicable)
X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.
Theoretical and Computational Chemistry Studies of 1,1,1,4,4,4 Hexachlorobut 2 Ene
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of 1,1,1,4,4,4-Hexachlorobut-2-ene. These computational methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has become a popular method for studying the electronic properties of molecules due to its balance of accuracy and computational cost. For molecules like this compound, DFT calculations, often using functionals like M06-2X, can predict its geometry and explore reaction pathways, such as those involved in its pyrolysis. nih.gov The choice of functional and basis set, for instance, the 6-311++(d,p) basis set, is crucial for obtaining reliable results. nih.gov DFT methods are also employed to calculate various molecular properties that help in understanding the molecule's behavior. nih.govresearchgate.net
Conformational Analysis and Potential Energy Surface (PES) Mapping
Conformational analysis of this compound involves identifying its stable isomers and the energy barriers for interconversion between them. The potential energy surface (PES) provides a comprehensive map of the molecule's energy as a function of its geometric parameters. By exploring the PES, researchers can locate the minimum energy structures, corresponding to stable conformers, and transition states, which represent the energy maxima along a reaction coordinate.
For flexible molecules, various computational methods can be used to perform conformational searches and map the PES. This information is crucial for understanding the molecule's dynamic behavior and its reactivity, as different conformers may exhibit different chemical properties. Anharmonic frequency calculations, often based on DFT, can provide insights into the low-energy conformations of a molecule. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. numberanalytics.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical reactivity descriptor. numberanalytics.com A small HOMO-LUMO gap generally indicates high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a large HOMO-LUMO gap suggests greater stability and lower reactivity. numberanalytics.com The energies and shapes of the HOMO and LUMO can be calculated using various quantum chemical methods, including DFT. researchgate.net These calculations provide valuable information about the regions of the molecule that are most likely to be involved in chemical reactions.
Table 1: Key Concepts in Frontier Molecular Orbital Theory
| Term | Description |
| HOMO | Highest Occupied Molecular Orbital; the outermost orbital containing electrons. It is associated with the ability of a molecule to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital; the innermost orbital without electrons. It is associated with the ability of a molecule to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap often correlates with higher reactivity. |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.denih.gov The MEP at a given point in space around a molecule represents the electrostatic interaction energy between the molecule and a positive point charge. uni-muenchen.de It is a guide to where a molecule is susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net
The MEP surface is typically color-coded to represent different potential values. Regions of negative potential (often colored red or orange) indicate electron-rich areas that are attractive to electrophiles. researchgate.net Conversely, regions of positive potential (usually colored blue) are electron-poor and represent sites for nucleophilic attack. researchgate.net The MEP can be calculated using computational methods and mapped onto the molecule's electron density surface. uni-muenchen.de This analysis provides a visual representation of the molecule's polarity and its likely points of interaction with other chemical species. researchgate.netresearcher.life
Computational Prediction of Spectroscopic Parameters and Vibrational Frequencies
Computational methods are widely used to predict various spectroscopic parameters, including vibrational frequencies. arxiv.orgresearchgate.net These predictions are invaluable for interpreting experimental spectra and for characterizing the structure and bonding of molecules. unibo.it
Vibrational frequencies can be calculated using both ab initio and DFT methods. researchgate.netnih.gov The harmonic oscillator approximation is often used as a starting point, but it tends to overestimate the true vibrational frequencies. researchgate.net To improve accuracy, scaling factors are often applied to the calculated harmonic frequencies, or more computationally intensive anharmonic frequency calculations are performed. researchgate.net The choice of method and basis set significantly impacts the accuracy of the predicted frequencies. researchgate.net
The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical vibrational spectrum (e.g., infrared or Raman). Comparing this theoretical spectrum with an experimental one can help to confirm the structure of the molecule and to assign the observed spectral bands to specific vibrational modes. nih.gov
Mechanistic Insights from Computational Reaction Dynamics
While specific computational reaction dynamics studies on this compound are not extensively available in publicly accessible literature, the mechanistic insights for this compound can be inferred and projected from computational studies on analogous chlorinated and fluorinated alkenes. These studies provide a robust framework for understanding the complex reaction pathways that this compound is likely to undergo.
Computational chemistry offers powerful tools to elucidate reaction mechanisms at a molecular level. Methods such as Density Functional Theory (DFT) and reactive molecular dynamics (MD) simulations are instrumental in mapping potential energy surfaces, identifying transition states, and predicting reaction kinetics. These approaches can provide a detailed understanding of how the electronic structure of this compound, heavily influenced by its six chlorine atoms, governs its reactivity.
For instance, reactive MD simulations, utilizing force fields like ReaxFF, are capable of modeling the breaking and forming of chemical bonds during a reaction. nih.govresearchgate.net This methodology could be applied to simulate the thermal decomposition of this compound, predicting the primary dissociation pathways, the formation of radical species, and subsequent reaction cascades. nih.gov Such simulations can reveal the influence of temperature and pressure on the decomposition mechanism. nih.govresearchgate.net
DFT calculations are crucial for validating reaction pathways and calculating the energetics of bond cleavage. nih.govresearchgate.net In the case of this compound, DFT would be essential for determining the bond dissociation energies of the C-Cl and C-H bonds, providing insight into which bonds are most likely to break under specific conditions. Furthermore, DFT can be used to study the mechanisms of various reaction types, including:
Electrophilic Addition: The double bond in this compound is expected to be electron-deficient due to the strong electron-withdrawing effect of the two -CCl3 groups. Computational studies can quantify this effect and predict the regioselectivity and stereoselectivity of electrophilic additions. The formation of a bridged halonium ion intermediate, a common feature in the halogenation of alkenes, can be modeled to understand its stability and subsequent ring-opening by a nucleophile. orgosolver.comyoutube.com
Nucleophilic Attack: The electron-poor nature of the double bond might also make it susceptible to nucleophilic attack, a less common reaction pathway for simple alkenes. Computational models can explore the feasibility of such reactions and identify the most likely sites for nucleophilic addition.
Radical Reactions: The presence of multiple chlorine atoms suggests that radical-initiated reactions could be significant. Computational dynamics can simulate the initiation, propagation, and termination steps of radical chain reactions, providing detailed mechanistic information. nih.gov
By drawing parallels with computational studies on other polychlorinated compounds like polychlorinated biphenyls (PCBs), it is understood that mechanistic investigations would likely reveal multi-step radical mechanisms. nih.govresearchgate.net The study of PCB degradation has shown that C-Cl bond homolytic cleavage is a key step, leading to a cascade of reactions. nih.gov A similar approach for this compound would likely illuminate its environmental persistence and transformation pathways.
Interactive Table: Potential Computational Approaches for Mechanistic Study
| Computational Method | Application to this compound | Potential Insights |
| Reactive Molecular Dynamics (MD) | Simulating thermal and pressure-induced decomposition. | Identification of primary bond dissociation events, radical formation, and subsequent reaction pathways. |
| Density Functional Theory (DFT) | Calculating bond dissociation energies, mapping potential energy surfaces for addition and elimination reactions. | Understanding of kinetic and thermodynamic favorability of different reaction channels, regioselectivity, and stereoselectivity. |
| Ab initio Molecular Dynamics | Exploring reaction dynamics from first principles without reliance on pre-parameterized force fields. | Detailed, unbiased exploration of reaction pathways for complex reactions where force fields may not be adequate. |
While direct experimental and computational data on the reaction dynamics of this compound is sparse, the established methodologies in computational chemistry provide a clear roadmap for future investigations into its complex reactivity.
Advanced Analytical Methodologies for Detection and Trace Analysis of 1,1,1,4,4,4 Hexachlorobut 2 Ene
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental technique for separating the components of a mixture, which is a crucial step before identification and quantification. chemijournal.com For a volatile and semi-volatile compound like 1,1,1,4,4,4-Hexachlorobut-2-ene, gas chromatography is the most pertinent separation technique.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS/MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. ijprajournal.com In GC, the vaporized sample is transported by a carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. chemijournal.com The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. ijprajournal.com
For enhanced selectivity and sensitivity, especially in complex matrices where interferences are common, tandem mass spectrometry (MS/MS) is employed. In a GC-MS/MS system, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This technique, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and improves the limit of detection. thermofisher.com
An example of a GC-MS/MS method for another chlorinated compound, Heptachlor, in surface water is presented in the table below to illustrate the typical parameters that would be established. thermofisher.com
| Parameter | Value |
| Gas Chromatograph | Thermo Scientific™ TRACE 1310™ GC |
| Injector | Programmable Temperature Vaporizing (PTV) |
| Column | Thermo Scientific™ TraceGOLD™ TG-5-SilMS, 60 m × 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium |
| Oven Program | Initial temp. 40°C, hold for 2 min, ramp to 320°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Thermo Scientific™ TSQ™ 9000 triple quadrupole MS |
| Ionization Mode | Advanced Electron Ionization (AEI) |
| SRM Transitions for Heptachlor | Quantification: m/z 271.8 -> 236.8, Confirmation: m/z 352.8 -> 250.8 |
Liquid Chromatography (LC) with Advanced Detectors (if applicable to derivatives)
Liquid chromatography (LC) is generally not the primary choice for the direct analysis of volatile compounds like this compound due to their limited solubility in typical LC mobile phases and high volatility. However, LC coupled with advanced detectors such as tandem mass spectrometry (LC-MS/MS) could be highly applicable for the analysis of its non-volatile derivatives. nih.gov
Should this compound undergo transformation in environmental or biological systems to form more polar and less volatile degradation products or metabolites, LC-MS/MS would be the method of choice for their analysis. The separation would be achieved on a reversed-phase column, such as a C18 column, using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com Detection by MS/MS would provide the high selectivity and sensitivity needed for trace-level quantification. nih.gov
For example, the analysis of hexachlorophene, another chlorinated compound, in fruits and vegetables has been successfully performed using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS. nih.gov This approach demonstrates the potential for LC-based methods in the analysis of derivatives of chlorinated compounds.
Hyphenated Analytical Systems for Comprehensive Characterization
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples. chromatographytoday.comnih.gov The combination of separation and identification capabilities in a single analysis provides a high degree of confidence in the results. chemijournal.com
Beyond GC-MS/MS, other hyphenated systems could potentially be employed for the characterization of this compound and its related compounds. For instance, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (GC×GC-MS) offers significantly enhanced separation power compared to conventional GC. This is particularly useful for resolving co-eluting compounds in highly complex matrices.
The coupling of GC with a Fourier-transform infrared (FTIR) detector (GC-FTIR) could provide complementary structural information to mass spectrometry, aiding in the unambiguous identification of isomers. scispace.com While less common due to lower sensitivity compared to MS, it can be a valuable tool in specific research applications. nih.gov
Development of Quantitative Analytical Procedures
A robust quantitative analytical procedure is essential for accurately determining the concentration of this compound in various samples. The development of such a procedure involves several key steps:
Sample Preparation: This is a critical step to extract the analyte from the sample matrix and remove potential interferences. For water samples, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) could be employed. For solid samples like soil or sediment, pressurized liquid extraction (PLE) or Soxhlet extraction might be suitable. The choice of solvent and extraction conditions must be optimized to ensure high recovery of the analyte.
Calibration: An external calibration curve is typically constructed by analyzing a series of standard solutions of known concentrations. researchgate.net The response of the instrument is plotted against the concentration, and the resulting curve is used to determine the concentration of the analyte in unknown samples. The use of an internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is highly recommended to correct for variations in sample preparation and instrument response. nih.gov For chlorinated compounds, a stable isotope-labeled version of the analyte is often the ideal internal standard.
Data Analysis: The concentration of the analyte is calculated from the calibration curve. The identification of the analyte is confirmed by comparing its retention time and mass spectrum (or specific ion transitions in MS/MS) with those of an authentic standard. epa.gov
Quality Assurance and Method Validation Protocols in Trace Analysis
To ensure the reliability and accuracy of analytical data, stringent quality assurance and method validation protocols must be followed. europa.eufda.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu The key validation parameters, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH), include: europa.eufda.goveuropa.eu
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. fda.gov In GC-MS/MS, specificity is demonstrated by the unique precursor-to-product ion transition for the analyte.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels is typically recommended to establish linearity. europa.eu
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing spiked samples at different concentration levels and calculating the percent recovery. europa.eu
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). europa.eu
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated based on the signal-to-noise ratio, typically 3:1. europa.eu
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is generally considered acceptable for the LOQ. europa.eu
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu
The following table provides an example of method validation data for the analysis of another genotoxic impurity, 4-chloro-1-butanol, by GC-MS, which illustrates the type of data that would be generated for this compound. nih.gov
| Validation Parameter | Result |
| Linearity Range | 0.08 to 40 ppm (µg/g API) |
| Correlation Coefficient (R²) | 0.9999 |
| Limit of Detection (LOD) | 0.05 ppm |
| Limit of Quantitation (LOQ) | 0.08 ppm |
| Accuracy (Recovery) | 90.5% to 108.7% |
| Repeatability (RSD) | 6.0% |
By adhering to these rigorous validation protocols, analytical laboratories can ensure the generation of high-quality, defensible data for the trace analysis of this compound.
Applications of 1,1,1,4,4,4 Hexachlorobut 2 Ene in Specialized Organic Synthesis and Material Precursors
Utilization as a Building Block in Complex Molecular Architectures
The strategic placement of multiple chlorine atoms in 1,1,1,4,4,4-hexachlorobut-2-ene makes it a valuable building block for the synthesis of complex and often sterically hindered molecules. While specific examples of its direct use in the synthesis of intricate polycyclic natural products are not extensively documented, its reactivity pattern suggests potential applications in cycloaddition reactions and as a precursor to dienes for Diels-Alder reactions. The electron-withdrawing nature of the trichloromethyl groups can influence the stereoselectivity of such reactions, offering a pathway to specific isomers.
Furthermore, the chlorine atoms can be substituted by various nucleophiles, allowing for the introduction of a wide range of functional groups. This functionalization is a key step in the construction of more complex molecular frameworks. For instance, reactions with organometallic reagents can lead to the formation of new carbon-carbon bonds, paving the way for the synthesis of highly substituted and structurally diverse compounds. youtube.comlibretexts.orglibretexts.org
Precursor to Structurally Diverse Organochlorine Compounds
This compound is a key intermediate in the synthesis of other valuable organochlorine compounds. wikipedia.org Its reactivity allows for a variety of transformations that can lead to a diverse array of chlorinated molecules.
One important reaction is dehydrochlorination , which involves the elimination of hydrogen chloride. This process can be controlled to yield different products, including chlorinated dienes. fsrj.org These dienes can then be used in a variety of subsequent reactions, such as the production of chloroprene, a monomer for synthetic rubbers like Neoprene. wikipedia.org
The double bond in this compound can also undergo addition reactions. For example, chlorination of the double bond can lead to even more highly chlorinated alkanes, which themselves can be precursors to other organochlorine compounds. wikipedia.org
The table below summarizes some of the transformations of this compound into other organochlorine compounds.
| Starting Material | Reagent/Condition | Product(s) | Application of Product |
| This compound | Base-catalyzed dehydrochlorination | Chlorinated dienes | Monomers for synthetic rubber |
| This compound | Cl2, UV light | Octachlorobutane | Intermediate for further synthesis |
| This compound | Nucleophilic substitution | Functionally substituted chlorinated butenes | Building blocks for complex molecules |
Exploration of Polymerization Potential (e.g., as a monomer in addition polymerization)
The presence of a carbon-carbon double bond in this compound suggests its potential as a monomer in addition polymerization reactions. wikipedia.org The high chlorine content of the resulting polymer would be expected to impart properties such as flame retardancy and chemical resistance.
Investigation of Radical Polymerization Pathways
Free radical polymerization is a common method for polymerizing alkenes. libretexts.org In the case of this compound, the polymerization would be initiated by a radical species that adds to the double bond, creating a new radical that can then propagate the polymer chain.
The general steps of radical polymerization are:
Initiation: A radical initiator (e.g., a peroxide) decomposes to form free radicals.
Propagation: The radical adds to the monomer, creating a new radical which then adds to another monomer, and so on.
Termination: The growing polymer chains are terminated by various reactions, such as combination or disproportionation of two radicals.
The bulky trichloromethyl groups in this compound would likely influence the stereochemistry of the resulting polymer, potentially leading to a material with specific tacticities (e.g., isotactic or syndiotactic).
Controlled Radical Polymerization (CRP) Strategies
To achieve better control over the polymer architecture, including molecular weight and dispersity, controlled radical polymerization (CRP) techniques could be employed. These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species.
Atom Transfer Radical Polymerization (ATRP) is a powerful CRP technique that has been successfully used for the polymerization of various functional monomers, including some halogenated alkenes. cmu.eduyoutube.comcmu.edursc.orgmdpi.com In ATRP, a transition metal complex (e.g., a copper complex) reversibly activates and deactivates the growing polymer chain through a halogen atom transfer process. This allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. The application of ATRP to this compound could potentially yield novel chlorinated polymers with precisely controlled structures.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile CRP method that could be applicable to this compound. RAFT polymerization utilizes a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization process. This technique offers excellent control over the polymerization of a wide range of monomers under various reaction conditions.
The table below outlines the key features of these CRP techniques.
| CRP Technique | Key Components | Advantages | Potential for this compound |
| ATRP | Monomer, Initiator (alkyl halide), Transition Metal Catalyst (e.g., Cu(I)/Ligand) | Well-defined polymers, controlled molecular weight, low dispersity. cmu.educmu.edu | Synthesis of precisely structured chlorinated polymers. |
| RAFT | Monomer, Initiator, RAFT Agent (thiocarbonylthio compound) | Wide monomer scope, tolerance to functional groups, control over polymer architecture. | Production of novel block copolymers and other advanced materials. |
Role in the Synthesis of Fluorinated Analogs and Related Halogenated Materials
A significant application of this compound and related chlorinated compounds is in the synthesis of their fluorinated analogs. Halogen exchange reactions, where chlorine atoms are replaced by fluorine atoms, are a common strategy for the synthesis of fluorinated organic compounds. researchgate.netuni-wuerzburg.de
The synthesis of 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169) , a compound with applications as a refrigerant, blowing agent, and in the synthesis of other fluorinated materials, can be achieved from chlorinated precursors. beilstein-journals.orgnih.govnih.gov While the direct fluorination of this compound is challenging, it can be a starting point for a multi-step synthesis. For example, dehydrochlorination to a less chlorinated butene followed by fluorination is a possible route.
The reactivity of the carbon-chlorine bonds in this compound allows for stepwise substitution, potentially leading to the synthesis of partially fluorinated butenes with specific substitution patterns. These partially fluorinated compounds are valuable intermediates in their own right, with applications in materials science and medicinal chemistry.
Future Research Trajectories and Challenges in 1,1,1,4,4,4 Hexachlorobut 2 Ene Chemistry
Development of Green Chemistry-Compliant Synthetic Routes
The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. For 1,1,1,4,4,4-Hexachlorobut-2-ene and its derivatives, future research will likely focus on developing synthetic routes that adhere to the principles of green chemistry, emphasizing high atom economy, the use of less hazardous reagents, and the reduction of waste.
One promising avenue is the exploration of phase-transfer catalysis (PTC) for dehydrohalogenation reactions. phasetransfercatalysis.comwikipedia.org Traditionally, the synthesis of unsaturated compounds from polychlorinated precursors involves the use of strong bases in stoichiometric amounts, often in volatile organic solvents, leading to significant waste generation. PTC offers a greener alternative by facilitating the transfer of a reactant from one phase to another where the reaction occurs, often allowing for the use of water as a solvent and reducing the need for harsh, anhydrous conditions. wikipedia.orgpg.edu.pl The application of PTC to the synthesis or transformation of this compound could significantly improve the environmental footprint of these processes.
Future research in this area will need to address the development of highly efficient and recyclable phase-transfer catalysts, as well as the optimization of reaction conditions to maximize yield and minimize byproducts. The goal is to create synthetic pathways with a higher atom economy, moving away from traditional elimination reactions that generate large amounts of salt waste.
Design of Novel Catalytic Systems for Selective Transformations
The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound in a selective and efficient manner. Current methodologies often rely on stoichiometric reagents, which can be unselective and wasteful. nih.gov
Catalytic Dehydrohalogenation: Building on the principles of green chemistry, the design of heterogeneous or homogeneous catalysts for the dehydrohalogenation of this compound is a key research direction. Phase-transfer catalysts, such as quaternary ammonium (B1175870) and phosphonium (B103445) salts, have shown effectiveness in the dehydrohalogenation of other polychlorinated compounds and represent a promising starting point. phasetransfercatalysis.comyoutube.com Research into tailoring the catalyst structure to enhance activity and selectivity for this specific substrate is needed.
Catalytic Hydrogenation and Dihalogenation: The carbon-carbon double bond in this compound offers a handle for various transformations. Catalytic hydrogenation, a well-established industrial process for converting alkenes to alkanes using metal catalysts like palladium, platinum, or nickel, could be applied to produce the corresponding saturated hexachlorobutane. libretexts.org Conversely, the development of catalytic systems for the selective dihalogenation of the double bond could lead to new, highly functionalized building blocks. nih.gov Challenges in this area include controlling the stereochemistry of the addition and preventing unwanted side reactions.
The table below summarizes potential catalytic transformations for this compound.
| Transformation | Catalyst Type | Potential Product | Research Focus |
| Dehydrohalogenation | Phase-Transfer Catalysts | 1,1,4,4-Tetrachlorobutatriene | Catalyst design for selectivity |
| Hydrogenation | Heterogeneous Metals (Pd, Pt, Ni) | 1,1,1,4,4,4-Hexachlorobutane | Reaction condition optimization |
| Dihalogenation | Lewis Acids, Chiral Catalysts | Octachloro- or mixed halo-butanes | Stereochemical control |
Advanced Characterization Techniques for Elucidating Transient Species
A deeper understanding of the reaction mechanisms involved in the transformations of this compound is essential for the rational design of new synthetic routes and catalysts. This requires the use of advanced characterization techniques capable of detecting and identifying short-lived, transient intermediates.
Mechanistic studies on similar dehydrohalogenation reactions suggest the involvement of vinyl carbanion intermediates. nih.govrsc.org The direct observation and characterization of such species are challenging but crucial. Low-temperature spectroscopy, which involves studying reactions at very low temperatures to slow them down and trap intermediates, could be a powerful tool. princeton.edu By combining low-temperature techniques with spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, it may be possible to gain structural information about these transient species.
Mass spectrometry is another highly sensitive technique that has been increasingly used to identify reactive intermediates in complex reaction mixtures. rsc.org By carefully designing experiments, it is possible to intercept and analyze charged intermediates, providing insights into the reaction pathway. Computational chemistry can further support these experimental efforts by modeling the structures and energies of potential intermediates and transition states, helping to interpret experimental data. researchgate.netusfq.edu.ec
Predictive Modeling for Reactivity and Environmental Behavior
Computational modeling is becoming an indispensable tool in chemical research, offering the ability to predict the properties, reactivity, and environmental fate of compounds, thereby guiding experimental work and risk assessment.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that relate the chemical structure of a compound to its biological activity or other properties. ecetoc.orgresearchgate.net For this compound, QSAR models can be developed to predict its potential toxicity, biodegradability, and bioaccumulation potential. nih.govresearchgate.netdntb.gov.ua By comparing its structural features to those of other chlorinated hydrocarbons with known environmental profiles, researchers can estimate its environmental risk without the need for extensive and costly experimental testing.
Modeling Reactivity: Computational chemistry methods, such as density functional theory (DFT), can be used to model the reaction mechanisms of this compound. usfq.edu.ec These models can provide detailed information about the energies of reactants, products, intermediates, and transition states, allowing for the prediction of reaction pathways and the rationalization of observed product distributions. This predictive capability is invaluable for the design of new catalysts and the optimization of reaction conditions for desired transformations.
The following table outlines the application of predictive modeling to this compound.
| Modeling Approach | Application | Predicted Properties |
| QSAR | Environmental Risk Assessment | Toxicity, Biodegradability, Bioaccumulation |
| Computational Chemistry (DFT) | Reaction Mechanism Elucidation | Reactivity, Reaction Pathways, Product Selectivity |
Interdisciplinary Research in Sustainable Chemical Technologies
Addressing the challenges associated with chlorinated compounds like this compound requires a multidisciplinary approach, integrating expertise from chemistry, materials science, biology, and environmental engineering.
Sustainable Polymer Chemistry: Chlorinated compounds can serve as valuable building blocks in polymer synthesis. chemscene.com Research into the use of this compound or its derivatives as monomers or precursors for novel polymers with advanced properties is a promising area. For instance, the selective hydrodechlorination of polyvinyl chloride (PVC) has been shown to produce block copolymers of polyethylene (B3416737) and PVC, materials that are difficult to synthesize by conventional methods. acs.orgdigitellinc.com Similar strategies could be explored for this compound to create new functional materials from a potentially problematic chemical.
Bioremediation and Biodegradation: The microbial degradation of polychlorinated compounds is a key area of research for environmental remediation. nih.govnih.gov While the biodegradation of polychlorinated butenes is less studied than that of compounds like PCBs, the potential for microorganisms to break down these structures exists. researchgate.net Interdisciplinary research involving microbiologists and chemists could lead to the discovery and engineering of microbial strains or enzymatic systems capable of degrading this compound into less harmful substances.
Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater through oxidation with highly reactive hydroxyl radicals. wikipedia.orgdtic.milmdpi.com These processes, which include methods like UV/H₂O₂ and Fenton chemistry, have shown effectiveness in degrading a wide range of chlorinated organic compounds. nih.govmdpi.com Future research could focus on applying AOPs to the remediation of water contaminated with this compound, optimizing the process for efficient and complete mineralization.
Q & A
Basic: What are the primary synthetic routes for 1,1,1,4,4,4-hexafluorobut-2-ene?
Methodological Answer:
The compound is synthesized via halogenation/dehydrohalogenation cascades. Key steps include:
- Halogenation : Reacting (E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine or iodine monochloride under UV light to form intermediates like 2,3-dibromo- or 2-chloro-3-iodo derivatives (85% yield for the latter) .
- Dehydrohalogenation : Treating intermediates (e.g., 2-chloro-3-iodo derivative) with KOH in water and Bu₄NBr catalyst, yielding stereoisomeric haloolefins (e.g., 2-chloro-/2-iodo-hexafluorobut-2-ene) .
Data Table :
| Intermediate | Halogen Source | Yield | Conditions |
|---|---|---|---|
| 2,3-dibromo | Br₂ (UV) | 38% | 20°C, 12h |
| 2-Cl-3-I | ICl | 85% | 25°C, 6h |
Basic: How is stereochemical diversity addressed in synthesis?
Methodological Answer:
Stereoisomers (E/Z) arise during halogenation and elimination. For example:
- Bromination of 1,1,1,4,4,4-hexafluorobut-2-ene produces a 2:1 ratio of stereoisomers in 2,3-dibromo intermediates .
- Dehydrohalogenation of 2-chloro-3-iodo derivatives yields 3:2 ratios of chloro-/iodo-olefins due to competing HCl/HI elimination .
Key Technique : NMR analysis (¹³C, ¹⁹F) distinguishes isomers via coupling constants and chemical shifts .
Basic: What analytical methods validate purity and structure?
Methodological Answer:
- NMR : ¹⁹F NMR identifies trifluoromethyl groups (δ -60 to -70 ppm), while ¹³C NMR confirms backbone structure .
- GC-MS : Quantifies volatile impurities (e.g., unreacted precursors) .
- Density/Boiling Point : Cross-checked against literature values (density: 1.356 g/cm³; b.p.: 8.7°C) .
Basic: How is environmental impact assessed?
Methodological Answer:
- Ozone Depletion Potential (ODP) : Measured as 0 due to absence of chlorine .
- Global Warming Potential (GWP) : Estimated at 9 (100-year horizon) via radiative efficiency and atmospheric lifetime (short-lived, ~15 days) .
Regulatory Note : Excluded from VOC lists in some regions (e.g., U.S.) due to low reactivity .
Advanced: What governs regioselectivity in halogenation reactions?
Methodological Answer:
Regioselectivity is influenced by:
- Electrophilic Addition : Bromine adds preferentially to the less fluorinated double bond carbon due to electron-withdrawing CF₃ groups .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) direct halogenation to accessible sites .
Example : Iodine monochloride reacts with 1,1,1,4,4,4-hexafluorobut-2-ene to form 2-Cl-3-I derivatives (85% yield) over other isomers .
Advanced: How do reaction conditions alter stereochemical outcomes?
Methodological Answer:
- Base Strength : Strong bases (e.g., KOH) promote anti-elimination (E2), favoring trans isomers .
- Catalyst Role : Bu₄NBr stabilizes transition states, reducing energy barriers for specific pathways .
Case Study : Dehydrohalogenation of 2-chloro-3-iodo derivatives with KOH/Bu₄NBr yields 3:2 chloro-/iodo-olefin ratios due to competing elimination pathways .
Advanced: What thermodynamic properties are critical for industrial applications?
Methodological Answer:
- Thermal Conductivity : Measured via transient hot-wire method (e.g., 0.082 W/m·K for cis-isomer) .
- Heat Capacity : Calculated using group contribution methods, validated against experimental data .
Data Table :
| Property | cis-Isomer | trans-Isomer |
|---|---|---|
| Thermal Conductivity | 0.082 W/m·K | 0.078 W/m·K |
| Boiling Point | 8.7°C | 8.5°C |
Advanced: How does environmental degradation occur?
Methodological Answer:
- Photolysis : UV light cleaves C-F bonds, forming trifluoroacetic acid (TFA) as a terminal product .
- Hydroxyl Radical Attack : Atmospheric OH radicals abstract hydrogen, leading to perfluoroalkyl radical intermediates .
Analytical Tools : FTIR and mass spectrometry track degradation products .
Advanced: How does it compare to other hydrofluoroolefins (HFOs)?
Methodological Answer:
- Performance in Refrigerants : Lower GWP (9 vs. HFO-1234yf: 4) but higher boiling point (8.7°C vs. -29°C) .
- Azeotrope Formation : Blends with HCFO-1233zd(E) mimic HCFC-123 properties (30–50% wt. hexafluorobutene) .
Advanced: What are unresolved mechanistic questions?
Methodological Answer:
- Catalyst Specificity : Why Bu₄NBr selectively stabilizes certain intermediates remains unclear .
- Stereochemical Control : No universal method exists to achieve >90% isomer purity in elimination reactions .
Follow-Up Research : - Computational modeling of transition states (DFT).
- Screening ionic liquids for improved stereocontrol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
